

# Investigating the Role of P2X3 Receptors in Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of P2X3 purinergic receptors in the pathophysiology of airway inflammation. It consolidates key research findings, presents detailed experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in respiratory research and the development of novel therapeutics targeting airway diseases such as asthma and chronic cough.

## Introduction: The Purinergic Signaling Axis in Airway Disease

Extracellular adenosine 5'-triphosphate (ATP) is now recognized as a critical signaling molecule in the respiratory system.[1][2] Released from various cell types, including airway epithelia and immune cells in response to inflammation, injury, or stress, ATP acts as a "danger signal."[3][4] It exerts its effects by activating purinergic receptors, which are broadly classified into P1 (adenosine-sensitive) and P2 (ATP-sensitive) receptors. The P2 receptor family is further divided into metabotropic P2Y receptors and ionotropic P2X receptors.

This guide focuses on the P2X3 receptor, an ATP-gated cation channel predominantly expressed on the peripheral terminals of sensory afferent neurons, including the vagal C-fibers and A $\delta$ -fibers that innervate the airways.[5] Activation of P2X3-containing receptors by ATP is a key event in initiating the cough reflex and contributes to the neuronal hypersensitivity



characteristic of chronic cough and other inflammatory airway conditions. Consequently, P2X3 receptors have emerged as a promising therapeutic target for a range of respiratory disorders.

## The P2X3 Receptor Signaling Pathway in Airway Inflammation

The activation of P2X3 receptors on airway sensory nerves triggers a cascade of events that culminates in the key symptoms of inflammatory airway disease.

- ATP Release: Inflammatory stimuli, allergens, or irritants trigger the release of ATP from airway epithelial cells and resident immune cells like mast cells and macrophages into the extracellular space.
- P2X3 Receptor Activation: ATP binds to and activates P2X3 and heteromeric P2X2/3 receptors on the terminals of vagal afferent C-fibers and Aδ-fibers.
- Neuronal Depolarization: Activation of these ligand-gated ion channels leads to a rapid influx of cations (primarily Na<sup>+</sup> and Ca<sup>2+</sup>), causing depolarization of the sensory nerve terminal and the generation of action potentials.
- Signal Transmission: These action potentials are transmitted along the vagus nerve to the brainstem, where they are processed in the nucleus tractus solitarius, ultimately eliciting the sensation of irritation and the cough reflex.
- Neurogenic Inflammation: In addition to central transmission, sensory nerve activation can lead to the peripheral release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from collateral nerve endings. This process, known as neurogenic inflammation, can further exacerbate the inflammatory response by causing vasodilation, plasma extravasation, and mast cell degranulation.

### **Signaling Pathway Diagram**





Click to download full resolution via product page

P2X3 receptor activation on sensory nerves.

## Quantitative Data on P2X3 and ATP in Airway Inflammation

The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the central role of the ATP-P2X3 axis in airway inflammation.

## Table 1: P2X3 Receptor Expression in Airway Sensory Neurons



| Model/Condition                                     | Finding                                                                                                   | Species | Reference |
|-----------------------------------------------------|-----------------------------------------------------------------------------------------------------------|---------|-----------|
| Chronic Airway<br>Eosinophilia (IL-5<br>transgenic) | 67.2 ± 4.8% of vagal<br>neurons express<br>P2X3 RNA                                                       | Mouse   |           |
| Eosinophil-deficient<br>(PHIL) mice                 | 59.3 ± 3.3% of vagal<br>neurons express<br>P2X3 RNA                                                       | Mouse   | •         |
| Wild-Type (Control)                                 | 51.8 ± 4.4% of vagal<br>neurons express<br>P2X3 RNA                                                       | Mouse   | -         |
| House Dust Mite (HDM) induced allergic inflammation | P2X3 RNA expression<br>positively correlated<br>with BAL eosinophils<br>(r <sup>2</sup> = 0.72, p < 0.05) | Mouse   | <u> </u>  |
| General Vagal<br>Afferents                          | 23% of myelinated<br>(CTb+) and 18% of<br>unmyelinated (IB4+)<br>afferents contain<br>P2X3                | Rat     |           |

**Table 2: Extracellular ATP Concentrations in Airway Fluid** 



| Patient Group <i>l</i> Condition  | ATP Concentration<br>in BALF (mean ±<br>SEM) | Comparison                                   | Reference |
|-----------------------------------|----------------------------------------------|----------------------------------------------|-----------|
| Eosinophilic<br>Pneumonia (EP)    | 40.0 ± 5.4 μM                                | Significantly higher than HP and Sarcoidosis |           |
| Hypersensitivity Pneumonitis (HP) | 1.0 ± 0.8 μM                                 | -                                            |           |
| Sarcoidosis                       | 6.8 ± 0.9 μM                                 | -                                            | •         |
| ARDS / Pneumonia                  | ~100-1000 nM                                 | Significantly higher than healthy controls   | ·         |
| Healthy Controls                  | ~10-100 nM                                   | -                                            | <u>-</u>  |

Table 3: Efficacy of P2X3 Antagonist (Gefapixant) in Chronic Cough



| Dose / Parameter                                            | Result                                                                                            | Patient Population | Reference    |
|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------|--------------------|--------------|
| Gefapixant 30 mg<br>(and higher)                            | Statistically significant reduction in 24-hour cough frequency vs. placebo (p<0.05)               | Chronic Cough      |              |
| Gefapixant 45 mg<br>twice daily                             | 17.6% reduction in awake cough frequency vs. placebo                                              | Chronic Cough      | -            |
| Gefapixant 100 mg<br>(single dose)                          | 42% reduction in<br>median cough<br>frequency vs. placebo                                         | Chronic Cough      |              |
| Gefapixant 100 mg vs.<br>ATP Challenge                      | 4.7-fold increase in  ATP concentration  required to evoke ≥2  coughs (C2) vs.  placebo (p≤0.001) | Chronic Cough      | <del>-</del> |
| Gefapixant 100 mg vs.<br>Capsaicin/Citric Acid<br>Challenge | No significant effect on cough threshold                                                          | Chronic Cough      | -            |

## **Key Experimental Protocols**

This section provides detailed methodologies for critical experiments used to investigate the function of P2X3 receptors in airway inflammation.

## Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This is a widely used model to mimic the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.

#### Materials:

• BALB/c mice (6-8 weeks old)



- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum)
- Sterile saline (0.9% NaCl)
- Ultrasonic nebulizer and aerosol chamber

- Sensitization (Days 0 and 14):
  - $\circ$  Prepare a suspension of 50  $\mu$ g OVA and 1-2 mg Alum in 200  $\mu$ L of sterile saline per mouse.
  - Administer the 200 μL suspension via intraperitoneal (i.p.) injection on Day 0 and again on Day 14. Control mice receive i.p. injections of saline with Alum.
- Airway Challenge (e.g., Days 21-23):
  - Prepare a 1-2% (w/v) solution of OVA in sterile saline.
  - Place mice in a plexiglass chamber connected to an ultrasonic nebulizer.
  - Expose the mice to the OVA aerosol for 30 minutes daily for 3-5 consecutive days. Control mice are challenged with saline aerosol.
- Endpoint Analysis (24-48 hours after final challenge):
  - Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential immune cell counts (especially eosinophils).
  - Histology: Perfuse and fix lungs for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for mucus production.
  - Gene/Protein Expression: Harvest lung tissue or vagal ganglia for analysis of P2X3 expression via qPCR, Western blot, immunohistochemistry, or in situ hybridization.



### Immunohistochemistry (IHC) for P2X3 in Lung Tissue

This method visualizes the location and distribution of P2X3 receptor protein in tissue sections.

#### Materials:

- Formalin-fixed, paraffin-embedded lung tissue sections (5 μm)
- Primary antibody: Rabbit anti-P2X3
- Biotinylated secondary antibody (e.g., anti-rabbit IgG)
- · Avidin-Biotin Complex (ABC) reagent
- Chromogen substrate (e.g., DAB)
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Blocking solution (e.g., normal goat serum)

- Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol solutions and finally water.
- Antigen Retrieval: Heat slides in citrate buffer (pH 6.0) using a steamer or water bath (e.g., 95°C for 20-30 minutes) to unmask the antigen.
- Blocking: Incubate sections with a blocking solution (e.g., 3% H<sub>2</sub>O<sub>2</sub> to block endogenous peroxidases, followed by normal serum) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate sections with the primary anti-P2X3 antibody (diluted in PBS with BSA) overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1
  hour at room temperature.
- Detection: Apply the ABC reagent and incubate for 30-60 minutes.



- Visualization: Add the DAB chromogen substrate. The target protein will appear as a brown precipitate. Monitor the color development under a microscope.
- Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

## In Situ Hybridization (ISH) for P2X3 mRNA in Vagal Ganglia

This technique allows for the visualization and quantification of P2X3 gene expression within individual neurons of the vagal ganglia (nodose and jugular). The RNAscope method is a highly specific and sensitive approach.

#### Materials:

- Formalin-fixed vagal ganglia
- RNAscope probe specific for P2X3 mRNA
- RNAscope Multiplex Fluorescent Reagent Kit
- Confocal microscope

- Sample Preparation: Dissect and fix vagal (jugular-nodose) ganglia in 10% neutral buffered formalin. Process for paraffin embedding and sectioning.
- Pre-treatment: Deparaffinize sections and perform target retrieval and protease digestion according to the RNAscope protocol to unmask the target RNA.
- Probe Hybridization: Apply the target-specific P2X3 probe and incubate at 40°C. The probe
  consists of a pair of oligonucleotides that must bind adjacently to the target mRNA for signal
  amplification to occur.
- Signal Amplification: Perform a series of amplification steps by hybridizing successive amplifier molecules to the probe pair, creating a "tree-like" structure.



- Fluorophore Ligation: Attach fluorescently labeled probes to the amplification structure.
- Imaging and Analysis: Acquire images using a confocal microscope. P2X3 mRNA will appear
  as fluorescent puncta. Quantify expression by counting dots per cell or measuring the
  fluorescent area within defined regions of the ganglia using software like ImageJ.

### **Calcium Imaging of Sensory Neuron Activation**

This functional assay measures P2X3 receptor activity by detecting changes in intracellular calcium concentration ([Ca<sup>2+</sup>]i) in cultured sensory neurons upon agonist application.

#### Materials:

- Primary culture of dorsal root ganglia (DRG) or nodose ganglia neurons
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
- P2X3 agonist (e.g., ATP or α,β-methyleneATP)
- P2X3 antagonist (e.g., A-317491, **Gefapixant**)
- Fluorescence microscopy setup with a fast-switching light source and camera

- Cell Culture: Isolate and culture sensory neurons from DRG or nodose ganglia on glass coverslips.
- Dye Loading: Incubate the cultured neurons with the membrane-permeant dye Fura-2 AM.
   Intracellular esterases will cleave the AM group, trapping the fluorescent indicator inside the cells.
- Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope.
- Baseline Measurement: Excite the Fura-2 loaded cells by alternating between 340 nm and 380 nm wavelengths and record the fluorescence emission at 510 nm. The ratio of emissions (F340/F380) is proportional to the [Ca<sup>2+</sup>]i. Establish a stable baseline reading.



- Agonist Application: Perfuse the chamber with a solution containing a P2X3 agonist (e.g., ATP). A rapid increase in the F340/F380 ratio indicates an influx of calcium and receptor activation.
- Antagonist Application: To confirm specificity, pre-incubate the neurons with a P2X3
  antagonist before applying the agonist. A blunted or absent calcium response confirms that
  the effect is mediated by P2X3 receptors.

## Visualizing Experimental and Logical Workflows Experimental Workflow Diagram



Click to download full resolution via product page

Workflow for P2X3 airway inflammation studies.

### Crosstalk between P2X3 and TRPV1 Receptors



P2X3 receptors are often co-expressed with Transient Receptor Potential Vanilloid 1 (TRPV1) channels on sensory neurons. TRPV1 is activated by heat, acid, and capsaicin. There is significant functional crosstalk between these two channels, which can enhance neuronal sensitization. For instance, activation of P2X3 can lead to the phosphorylation and sensitization of TRPV1, lowering its activation threshold and contributing to hyperalgesia and airway hypersensitivity.



Click to download full resolution via product page

Functional interaction between P2X3 and TRPV1.

### Conclusion



The P2X3 receptor is a pivotal component in the translation of inflammatory signals into neuronal activation within the airways. Its specific localization on sensory nerve terminals makes it an attractive and validated target for therapeutic intervention in conditions characterized by neuronal hypersensitivity, such as refractory chronic cough. The experimental models and methodologies detailed in this guide provide a robust framework for further elucidating the nuanced role of P2X3 in airway inflammation and for the preclinical evaluation of novel P2X3-targeting antagonists. A comprehensive understanding of the ATP-P2X3 signaling axis is paramount for the continued development of effective treatments for a range of debilitating respiratory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRP Channels in Airway Sensory Nerves PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Lung ATP Levels and Alleviating Asthmatic Airway Inflammation through Adeno-Associated Viral Vector-Mediated CD39 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qdcxjkg.com [qdcxjkg.com]
- To cite this document: BenchChem. [Investigating the Role of P2X3 Receptors in Airway Inflammation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671419#investigating-the-role-of-p2x3-receptors-in-airway-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com